An In-depth Technical Guide to 4-(4-Methylpiperazino)benzaldehyde
An In-depth Technical Guide to 4-(4-Methylpiperazino)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(4-Methylpiperazino)benzaldehyde, a key chemical intermediate in pharmaceutical research and organic synthesis. This document details its chemical and physical properties, provides insights into its synthesis and analysis, and explores its significant role in the development of therapeutics, particularly for neurological disorders. Included are detailed data tables for easy reference, conceptual experimental protocols, and visualizations of its application in targeting central nervous system (CNS) pathways.
Introduction
4-(4-Methylpiperazino)benzaldehyde, with the CAS Number 27913-99-1 , is an aromatic aldehyde that incorporates a 4-methylpiperazine moiety.[1][2][3][4] This structural feature imparts unique reactivity, making it a valuable building block for more complex molecules.[2] Its primary application lies in the field of medicinal chemistry, where it serves as a crucial starting material for the synthesis of novel drug candidates, especially those aimed at treating neurological disorders.[2][3] Beyond pharmaceuticals, it is also utilized in the synthesis of agrochemicals and specialty materials.[2]
Chemical and Physical Properties
A summary of the key chemical and physical properties of 4-(4-Methylpiperazino)benzaldehyde is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.
| Property | Value | References |
| CAS Number | 27913-99-1 | [2][4][5] |
| Molecular Formula | C₁₂H₁₆N₂O | [2][4] |
| Molecular Weight | 204.27 g/mol | [2] |
| Appearance | Slightly pale yellow to yellow solid (crystal or powder) | [1][2] |
| Melting Point | 45-63 °C | [1][2] |
| Purity | ≥98% | [4] |
| Solubility | Soluble in water. | [1] |
| Storage Conditions | Store at 0-8°C in a cool, dark place under an inert gas. | [1][2] |
Synonyms: 1-(4-Formylphenyl)-4-methylpiperazine, 4-(4-Methylpiperazin-1-yl)benzaldehyde, p-(4-Methylpiperazin-1-yl)benzaldehyde.[4]
Synthesis and Purification
The synthesis of 4-(4-Methylpiperazino)benzaldehyde is most commonly achieved through a nucleophilic aromatic substitution reaction, such as the Buchwald-Hartwig amination.[6][7] This palladium-catalyzed cross-coupling reaction provides an efficient method for forming the crucial carbon-nitrogen bond.[6][7]
Conceptual Experimental Protocol: Synthesis
A representative synthetic protocol is the reaction of 1-methylpiperazine with 4-fluorobenzaldehyde in the presence of a base.
Materials:
-
1-methylpiperazine
-
4-fluorobenzaldehyde
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ice water
Procedure:
-
Dissolve 1-methylpiperazine in DMF in a reaction vessel.
-
Add potassium carbonate to the solution.
-
Heat the mixture with stirring to 80 °C.
-
Add 4-fluorobenzaldehyde to the reaction mixture and continue heating for approximately 6 hours.
-
Monitor the reaction progress by a suitable technique (e.g., TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the dropwise addition of ice water to precipitate the product.
-
Isolate the solid product by filtration and dry.[8]
Caption: General workflow for the synthesis of 4-(4-Methylpiperazino)benzaldehyde.
Purification
The crude product from the synthesis can be purified using standard laboratory techniques. For higher purity, flash column chromatography is a common and effective method.[9]
Conceptual Protocol: Purification by Flash Column Chromatography
Materials:
-
Crude 4-(4-Methylpiperazino)benzaldehyde
-
Silica gel
-
Appropriate solvent system (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Prepare a slurry of silica gel in the chosen eluent and pack it into a glass column.
-
Dissolve the crude product in a minimum amount of the eluent or a suitable solvent.
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with the solvent system, collecting fractions.
-
Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the desired product.
-
Combine the pure fractions and remove the solvent by rotary evaporation to yield the purified product.[9]
Analytical Characterization
A variety of analytical methods are employed to confirm the identity and purity of 4-(4-Methylpiperazino)benzaldehyde. These include nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS).[5]
| Analytical Technique | Purpose |
| ¹H and ¹³C NMR | Structural elucidation and confirmation of the chemical framework. |
| HPLC | Purity assessment and quantification. |
| Mass Spectrometry | Determination of molecular weight and confirmation of molecular formula. |
| FTIR | Identification of functional groups. |
Applications in Drug Discovery and Development
The 4-(4-methylpiperazino)phenyl moiety is a significant pharmacophore in the design of centrally active agents. Derivatives of 4-(4-Methylpiperazino)benzaldehyde have been investigated for their potential to modulate key neurotransmitter systems implicated in a range of neurological and psychiatric disorders.
Targeting Serotonin and Dopamine Receptors
The piperazine scaffold is prevalent in many CNS drugs.[10] Research has shown that derivatives of 4-(4-Methylpiperazino)benzaldehyde can be synthesized to act as ligands for serotonin (5-HT) and dopamine (D₂) receptors.[11][12][13] These receptors are critical targets for the treatment of conditions such as depression, anxiety, schizophrenia, and Parkinson's disease.[12][14][15] For instance, various N-arylpiperazine derivatives have been evaluated as ligands for D₂ and D₃ dopamine receptors.[12][13] Similarly, compounds incorporating the 4-methylpiperazino group have been developed as potent ligands for serotonin 5-HT₂A and 5-HT₆ receptors.[11][16][17]
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. 4-(4-Methylpiperazino)benzaldehyde | CymitQuimica [cymitquimica.com]
- 5. 4-(4-Methylpiperazin-1-yl)benzaldehyde [synhet.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. 4-(4-Methylpiperazino)benzaldehyde | 27913-99-1 [chemicalbook.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. nbinno.com [nbinno.com]
- 11. experts.umn.edu [experts.umn.edu]
- 12. Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Substituted phenoxyalkylpiperazines as dopamine D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 16. New Triazine Derivatives as Serotonin 5-HT6 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 17. New Triazine Derivatives as Serotonin 5-HT6 Receptor Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
